molecular formula C8H15NO2S B12832991 N-(3,3-Dimethylbut-1-yn-1-yl)-N-methylmethanesulfonamide

N-(3,3-Dimethylbut-1-yn-1-yl)-N-methylmethanesulfonamide

Katalognummer: B12832991
Molekulargewicht: 189.28 g/mol
InChI-Schlüssel: RHDXJHNGHIKDOY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3,3-Dimethylbut-1-yn-1-yl)-N-methylmethanesulfonamide is a chemical compound with a unique structure that includes a sulfonamide group attached to a butynyl chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,3-Dimethylbut-1-yn-1-yl)-N-methylmethanesulfonamide typically involves the reaction of 3,3-dimethyl-1-butyne with N-methylmethanesulfonamide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to deprotonate the sulfonamide and facilitate the nucleophilic attack on the alkyne.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the final product.

Analyse Chemischer Reaktionen

Types of Reactions

N-(3,3-Dimethylbut-1-yn-1-yl)-N-methylmethanesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

N-(3,3-Dimethylbut-1-yn-1-yl)-N-methylmethanesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N-(3,3-Dimethylbut-1-yn-1-yl)-N-methylmethanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, while the butynyl chain can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(3,3-Dimethylbut-1-yn-1-yl)benzene
  • N-(3,3-Dimethylbut-1-yn-1-yl)amine
  • N-(3,3-Dimethylbut-1-yn-1-yl)thiol

Uniqueness

N-(3,3-Dimethylbut-1-yn-1-yl)-N-methylmethanesulfonamide is unique due to its combination of a sulfonamide group and a butynyl chain. This structure imparts specific chemical and biological properties that differentiate it from other similar compounds. The presence of the sulfonamide group enhances its solubility and reactivity, making it a valuable compound in various applications.

Eigenschaften

Molekularformel

C8H15NO2S

Molekulargewicht

189.28 g/mol

IUPAC-Name

N-(3,3-dimethylbut-1-ynyl)-N-methylmethanesulfonamide

InChI

InChI=1S/C8H15NO2S/c1-8(2,3)6-7-9(4)12(5,10)11/h1-5H3

InChI-Schlüssel

RHDXJHNGHIKDOY-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)C#CN(C)S(=O)(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.